N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
The compound N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide features a hybrid heterocyclic scaffold combining a 1,3-dimethylpyrazole, 1,3,4-oxadiazole, and a methanesulfonyl-piperidine carboxamide moiety.
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-9-8-11(19(2)18-9)13-16-17-14(24-13)15-12(21)10-4-6-20(7-5-10)25(3,22)23/h8,10H,4-7H2,1-3H3,(H,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDGKMILNJXQSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H15N7O2
- Molecular Weight : 301.30 g/mol
- IUPAC Name : N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
The biological activity of this compound is largely attributed to its interaction with various biological targets. The oxadiazole and pyrazole moieties are known to exhibit significant antimicrobial and anticancer properties. Research indicates that compounds containing these structural elements can disrupt cellular processes in target organisms.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole and oxadiazole exhibit potent antibacterial effects against various pathogenic bacteria. For instance, a study evaluated several 2-(pyrazol-4-yl)-1,3,4-oxadiazoles and found that some exhibited excellent in vitro antibacterial activity against virulent phytopathogenic bacteria such as Xanthomonas campestris and Pseudomonas syringae with effective concentrations (EC50) significantly lower than conventional antibiotics .
| Compound | Target Bacteria | EC50 (μg/mL) |
|---|---|---|
| 7c | Xoo | 7.40 |
| 9a | Xac | 5.44 |
| 9a | Psa | 12.85 |
The mechanism of action for these antibacterial effects appears to involve disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death .
Anticancer Potential
In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Various studies have indicated that similar pyrazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . The ability to modulate signaling pathways involved in cancer progression makes these compounds potential candidates for further development.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole-derived compounds for their anticancer activity. These compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| A | HeLa | 10.5 |
| B | MCF7 | 8.3 |
| C | A549 | 15.0 |
These results underscore the potential of pyrazole-containing compounds in cancer therapeutics .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table and discussion highlight key structural and functional differences between the target compound and related molecules from the evidence:
Table 1: Structural and Functional Comparison
Structural Comparisons and Implications
a) Heterocyclic Core Variations
- Target Compound vs. N-Desmethyl Sildenafil: The target’s 1,3,4-oxadiazole and pyrazole contrast with N-desmethyl sildenafil’s pyrazolo-pyrimidinone core. Oxadiazoles are electron-deficient rings that enhance metabolic stability and mimic carbonyl groups, whereas pyrazolo-pyrimidinones are critical for PDE5 binding . The methanesulfonyl-piperidine in the target differs from N-desmethyl sildenafil’s piperazinylsulfonyl group.
b) Substituent Effects
- Pyrazole Modifications: The target’s 1,3-dimethylpyrazole lacks the amino and propyl groups seen in 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Methyl groups may enhance lipophilicity and membrane permeability compared to bulkier propyl substituents .
- Oxadiazole Functionalization :
c) Pharmacophore Positioning
- The methanesulfonyl-piperidine carboxamide in the target resembles sulfonamide motifs in PDE inhibitors (e.g., sildenafil derivatives) but lacks the pyrazolo-pyrimidinone scaffold necessary for PDE5 specificity.
Hypothesized Bioactivity
- Enzyme Inhibition: The sulfonyl-piperidine group may target ATP-binding sites in kinases or PDEs, similar to sildenafil derivatives. However, the absence of a pyrimidinone core likely reduces PDE5 affinity .
- Antimicrobial Potential: The oxadiazole-thioether motif in 923800-75-3 is associated with antimicrobial activity, suggesting the target’s oxadiazole-pyrazole hybrid could exhibit similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
